7-Methyl-1H-benzo[g]pteridine-2,4-dione
Description
7-Methyl-1H-benzo[g]pteridine-2,4-dione, also known as Lumiflavin, is a type of organic compound known as flavins . These compounds contain a flavin moiety, characterized by an isoalloaxzine tricyclic ring . It is a tautomer of isoalloxazine, the same ring system present in riboflavin, flavin nucleotides (FMN and FAD), and flavoproteins .
Molecular Structure Analysis
The structure of this compound, reported from powder diffraction data and 15N NMR spectroscopy, is confirmed using low-temperature data from a twinned crystal . The tautomer in the solid state is alloxazine rather than isoalloxazine . In the extended structure, the molecules form hydrogen-bonded chains propagating in the [011] direction through alternating centrosymmetric R2 2 (8) rings with pairwise N—H O interactions and centrosymmetric R2 2 (8) rings with pairwise N—H N interactions .Chemical Reactions Analysis
Flavin nucleotides, like this compound, serve in both one-electron and two-electron transfer reactions because the isoalloxazine ring can exist in several different ionization and/or redox states . The strong but mostly non-covalent interactions within the flavoprotein binding site allow the fine-tuning of the redox chemistry of the isoalloxazine ring system .Physical And Chemical Properties Analysis
This compound is a nearly insoluble in water at room temperature, but soluble in organic solvents such as alcohol and ketone . This compound has high stability and low toxicity .Future Directions
While there have been several efforts to define flavin-protein interactions that have mainly capitalized on differences in the chemical reactivity of the protein-bound flavin, there are hardly any studies of the crystal structure of alloxazine itself . This suggests that future research could focus on studying the crystal structure of alloxazine and its implications for flavin-protein interactions.
properties
IUPAC Name |
7-methyl-1H-benzo[g]pteridine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-5-2-3-6-7(4-5)12-8-9(13-6)14-11(17)15-10(8)16/h2-4H,1H3,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIVSENFCUVWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416722 | |
Record name | 7-Methyl-1H-benzo[g]pteridine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15436-36-9 | |
Record name | 7-Methyl-1H-benzo[g]pteridine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.